(R)-3-苄氧基-吡咯烷

描述

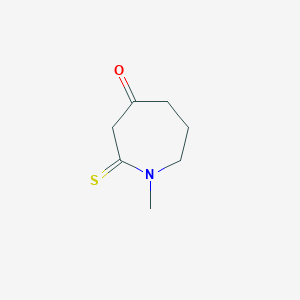

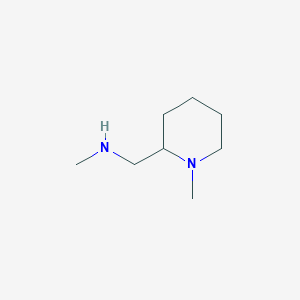

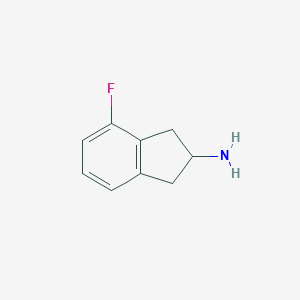

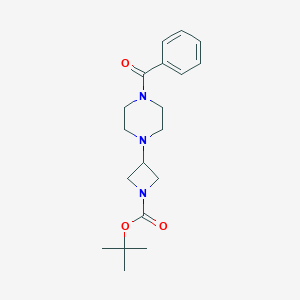

(R)-3-Benzyloxy-pyrrolidine is a chiral pyrrolidine derivative that has attracted significant interest due to its utility in organic synthesis, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its structure incorporates a benzyloxy substituent, which is pivotal for its reactivity and application in stereoselective synthesis processes.

Synthesis Analysis

The asymmetric synthesis of pyrrolidines, including derivatives like (R)-3-Benzyloxy-pyrrolidine, can be achieved through several methods. For instance, Katritzky et al. (1999) describe the synthesis of chiral 2-substituted and 2,5-disubstituted pyrrolidines from a novel chiral pyrrolidine synthon, showcasing the flexibility of pyrrolidine derivatives in asymmetric synthesis (Katritzky et al., 1999). Similarly, Lall et al. (2012) developed a highly efficient and stereoselective synthesis for an intermediate closely related to (R)-3-Benzyloxy-pyrrolidine, demonstrating the compound's relevance in medicinal chemistry (Lall et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the 3D arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. For example, the synthesis and molecular structure analysis of related pyrrolidine compounds have been detailed, highlighting the importance of structural configuration in their chemical behavior (Zaponakis & Katerinopoulos, 2001).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a wide range of chemical reactions, attributing to their versatile chemical properties. The reactivity of these compounds often involves the formation of new bonds, enabling their use in complex synthetic pathways. For instance, reactions involving the formation of complex structures from pyrrolidine derivatives underscore their utility in synthetic organic chemistry (Amer et al., 2008).

科学研究应用

由 D-葡萄糖合成功能化吡咯烷:Zhou、Chen 和 Cao (2007) 的研究讨论了部分受保护的吡咯烷的合成,包括 “(R)-3-苄氧基-吡咯烷” 的衍生物,用于风信子素的立体选择性合成 (Zhou、Chen 和 Cao,2007)。

抗微生物和抗真菌特性:Masila 等人 (2020) 合成了卡伏他酮的吡咯烷衍生物,证明了其对耐甲氧西林金黄色葡萄球菌和新型隐球菌的有效性 (Masila 等,2020)。

彻底合成雷迪卡明 B:Merino 等人 (2007) 通过芳基格氏试剂对 “(R)-3-苄氧基-吡咯烷” 的衍生物进行亲核加成,实现了三羟基化吡咯烷生物碱的合成,为天然雷迪卡明 B 的合成做出了贡献 (Merino 等,2007)。

PF-00951966 的制备:Lall 等人 (2012) 描述了利用 “(R)-3-苄氧基-吡咯烷” 立体选择性合成氟喹诺酮抗生素 PF-00951966 制备中必不可少的中间体的过程 (Lall 等,2012)。

对映体纯吡咯烷-3-醇的合成:Karlsson 和 Högberg (2001) 探索了涉及 3-苄氧基取代化合物的非对称 1,3-偶极环加成反应,该反应可用于合成对映体纯的生物活性吡咯烷 (Karlsson 和 Högberg,2001)。

吡咯烷阿糖的合成:Huang (2011) 的一项研究报告了一种方便的对映体纯受保护的多羟基化吡咯烷的不对称合成,该吡咯烷是从 “(R)-3-苄氧基-吡咯烷” 的衍生物开始合成的,是合成吡咯烷阿糖的关键中间体 (Huang,2011)。

3-取代吡咯烷的合成:Suto、Turner 和 Kampf (1992) 详细介绍了从 (R)-3-苄氧基-吡咯烷衍生物开始制备手性 3-甲基-3-取代-吡咯烷/吡咯烷酮的过程 (Suto、Turner 和 Kampf,1992)。

抗肿瘤剂的设计:Craigo、Lesueur 和 Skibo (1999) 研究了吡咯并[1,2-a]苯并咪唑 (PBI) 还原性烷基化剂,修改了这些化合物的 3-取代基以增强细胞毒性和抗肿瘤活性 (Craigo、Lesueur 和 Skibo,1999)。

安全和危害

未来方向

属性

IUPAC Name |

(3R)-3-phenylmethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Benzyloxy-pyrrolidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)